molecular formula C9H10F3NO B2537923 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248182-85-4

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

Cat. No.: B2537923
CAS No.: 2248182-85-4
M. Wt: 205.18
InChI Key: RPXJFLLUDXMGSK-ZCFIWIBFSA-N
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Description

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the addition of a propanol moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the pyridine ring results in piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a propanol moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJFLLUDXMGSK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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